Cas no 1079-83-0 (4-[butyl(methyl)amino]benzaldehyde)
![4-[butyl(methyl)amino]benzaldehyde structure](https://www.kuujia.com/scimg/cas/1079-83-0x500.png)
4-[butyl(methyl)amino]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-[butyl(methyl)amino]benzaldehyde
- starbld0018032
- CS-0440768
- SCHEMBL24386502
- 4-(Butyl(methyl)amino)benzaldehyde
- ALBB-020425
- 1079-83-0
- DTXSID60539260
- AKOS000260682
- Benzaldehyde, 4-(butylmethylamino)-
-
- MDL: MFCD11156374
- Inchi: InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3
- InChI Key: CJUNJTPNOCDBFN-UHFFFAOYSA-N
- SMILES: CCCCN(C)C1=CC=C(C=C1)C=O
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.3Ų
4-[butyl(methyl)amino]benzaldehyde PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511435-5g |
4-(Butyl(methyl)amino)benzaldehyde |
1079-83-0 | 98% | 5g |
¥8212.00 | 2024-08-09 |
4-[butyl(methyl)amino]benzaldehyde Related Literature
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
Additional information on 4-[butyl(methyl)amino]benzaldehyde
4-[Butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0): An Overview of Its Properties, Applications, and Recent Research
4-[Butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as N-butyl-N-methyl-4-benzaldehyde, is characterized by its unique molecular structure, which includes a benzaldehyde moiety and a butylmethylamino substituent. This combination endows the compound with a range of interesting properties and potential applications.
The molecular formula of 4-[butyl(methyl)amino]benzaldehyde is C12H17NO, and it has a molecular weight of approximately 191.26 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties make it a valuable intermediate in various synthetic pathways.
In the realm of organic synthesis, 4-[butyl(methyl)amino]benzaldehyde serves as a key building block for the preparation of more complex molecules. The presence of the aldehyde functional group allows for a wide array of chemical transformations, including condensation reactions, reduction to alcohols, and formation of imines or hydrazones. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
One of the most significant applications of 4-[butyl(methyl)amino]benzaldehyde is in the field of medicinal chemistry. Recent research has explored its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic activities. The butylmethylamino substituent can be modified to enhance these properties, making it a promising candidate for drug development.
In addition to its medicinal applications, 4-[butyl(methyl)amino]benzaldehyde has been investigated for its use in materials science. The compound's ability to form coordination complexes with various metal ions has led to its application in the synthesis of metal-organic frameworks (MOFs). These MOFs have potential uses in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
The synthetic accessibility of 4-[butyl(methyl)amino]benzaldehyde has also contributed to its popularity in academic research. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common method involves the reaction of 4-chlorobenzaldehyde with butylmethylamine in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds smoothly under mild conditions and yields high purity products.
The environmental impact of 4-[butyl(methyl)amino]benzaldehyde is an important consideration in its industrial use. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices should be followed to minimize any potential risks. Research into greener synthetic methods for this compound is ongoing, with a focus on reducing waste generation and improving atom economy.
In conclusion, 4-[butyl(methyl)amino]benzaldehyde (CAS No. 1079-83-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and chemists working in these fields. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow further.
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